Thenium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

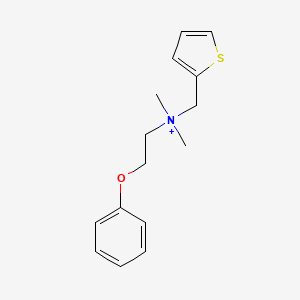

属性

CAS 编号 |

16776-64-0 |

|---|---|

分子式 |

C15H20NOS+ |

分子量 |

262.4 g/mol |

IUPAC 名称 |

dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium |

InChI |

InChI=1S/C15H20NOS/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3/q+1 |

InChI 键 |

KYCIUIVANPKXLW-UHFFFAOYSA-N |

规范 SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2 |

产品来源 |

United States |

Foundational & Exploratory

Thenium Closylate: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Thenium closylate, an anthelmintic agent. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodologies.

Core Chemical Properties

This compound closylate, with the CAS Number 4304-40-9, is a quaternary ammonium salt known for its effectiveness against parasitic nematodes. Its chemical identity is N,N-dimethyl-2-phenoxy-N-(2-thienylmethyl)ethanaminium 4-chlorobenzenesulfonate.[1] The key quantitative chemical properties of this compound closylate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium | [1] |

| CAS Number | 4304-40-9 | [1] |

| Molecular Formula | C21H24ClNO4S2 | |

| Molecular Weight | 454.01 g/mol | [1] |

| Melting Point | 159-160 °C | |

| Solubility in Water (at 20°C) | 0.6% w/v | |

| Storage Temperature | 2-8 °C |

Synthesis of this compound Closylate

Step 1: Synthesis of the this compound Cation Precursor

The first step involves the quaternization of a tertiary amine, N,N-dimethyl-2-phenoxyethanamine, with 2-(chloromethyl)thiophene. This reaction forms the this compound cation with a chloride counter-ion.

Step 2: Salt Metathesis

The resulting N,N-dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium chloride is then reacted with a salt of p-chlorobenzenesulfonic acid, such as sodium p-chlorobenzenesulfonate. This salt metathesis reaction precipitates the less soluble this compound closylate, driving the reaction to completion.

Experimental Protocol: A Representative Methodology

The following is a generalized experimental protocol based on common organic synthesis techniques for similar quaternary ammonium salts.

Materials:

-

N,N-dimethyl-2-phenoxyethanamine

-

2-(chloromethyl)thiophene

-

Sodium p-chlorobenzenesulfonate

-

A suitable solvent (e.g., acetone, ethanol, or a mixture)

-

Deionized water

Procedure:

-

Quaternization:

-

Dissolve equimolar amounts of N,N-dimethyl-2-phenoxyethanamine and 2-(chloromethyl)thiophene in a suitable solvent.

-

Stir the mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction for the formation of a precipitate (N,N-dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium chloride).

-

Isolate the quaternary ammonium chloride by filtration and wash with a small amount of cold solvent.

-

-

Salt Metathesis:

-

Prepare a saturated aqueous solution of the isolated N,N-dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium chloride.

-

Prepare a saturated aqueous solution of sodium p-chlorobenzenesulfonate.

-

Slowly add the sodium p-chlorobenzenesulfonate solution to the quaternary ammonium chloride solution with constant stirring.

-

A precipitate of this compound closylate will form.

-

Continue stirring for a period to ensure complete precipitation.

-

Isolate the crude this compound closylate by filtration.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as isopropanol and ether, to obtain purified crystals of this compound closylate.

-

Dry the purified crystals under vacuum.

-

Mechanism of Action: Neuromuscular Blockade in Nematodes

This compound closylate exerts its anthelmintic effect by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes. This interaction leads to a cascade of events culminating in the paralysis and expulsion of the parasite.

The this compound cation, being a quaternary ammonium compound, mimics the action of acetylcholine, the natural neurotransmitter. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase to terminate the signal, this compound is not a substrate for this enzyme. This results in a persistent stimulation of the nAChRs.

The continuous activation of these ligand-gated ion channels leads to a prolonged influx of positive ions (primarily sodium and calcium) into the nematode's muscle cells. This causes a sustained depolarization of the muscle membrane, leading to a state of spastic paralysis. The paralyzed worm is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.

References

An In-depth Technical Guide on the Biochemical Mechanism of Action of Thenium Closylate on Nematodes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct research on the specific biochemical mechanism of Thenium closylate necessitates drawing inferences from its classification as a quaternary ammonium anthelmintic and its close structural analogue, bephenium. This document synthesizes the available information to present a probable mechanism of action.

Introduction

This compound closylate is a quaternary ammonium salt compound utilized as an anthelmintic agent in veterinary medicine.[1] It is particularly effective against nematode parasites, such as the hookworm Ancylostoma caninum, in canines.[1][2][3] Structurally and functionally, it is an analogue of bephenium, another quaternary ammonium anthelmintic.[1] This guide delineates the presumed biochemical mechanism of action of this compound closylate, based on the established pharmacology of its drug class.

Core Biochemical Mechanism of Action

The primary mode of action for this compound closylate is believed to be its function as a selective agonist of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes.[4] This interaction leads to the following cascade of events:

-

Receptor Binding and Activation: this compound closylate binds to and activates a specific subtype of nematode nAChRs. Evidence from studies on the related compound bephenium suggests a preferential action on the B-subtype of nAChRs.[5]

-

Ion Channel Opening and Depolarization: Activation of these ligand-gated ion channels results in an influx of cations (primarily Na⁺ and Ca²⁺) into the muscle cell. This influx causes a sustained depolarization of the muscle cell membrane.

-

Spastic Paralysis: The persistent depolarization leads to uncontrolled muscle contraction, resulting in a state of spastic paralysis.[4][6]

-

Expulsion of the Parasite: The paralyzed nematode is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled by normal peristaltic activity.[6]

This mechanism highlights the selective toxicity of this compound closylate, as it targets nAChRs in nematodes that are pharmacologically distinct from those in their mammalian hosts.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound closylate at the nematode neuromuscular junction.

Caption: Proposed signaling pathway of this compound closylate at the nematode neuromuscular junction.

Quantitative Data

Direct quantitative data for the interaction of this compound closylate with nematode nAChRs is scarce in publicly available literature. However, data for its analogue, bephenium, provides valuable insights into the potency of this class of compounds.

| Compound | Nematode Species | Receptor Subtype | Effect | Value | Reference |

| Bephenium | Haemonchus contortus | Hco-L-AChR1 | Agonist | EC₅₀: 7.7 ± 0.6 µM | [5] |

| Bephenium | Ascaris suum | B-subtype nAChR | Preferential Agonist | Not Quantified | [5] |

| This compound | Oesophagostomum dentatum | Ode(29-63), Ode(29-63-38), Ode(29-63-8) | Agonist | Inactive at 30 µM | [7] |

Note: The EC₅₀ value represents the concentration of the drug that gives a half-maximal response. The inactivity of this compound on certain recombinant receptors from O. dentatum may suggest receptor subtype specificity or species-specific differences in receptor composition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biochemical mechanism of action of this compound closylate. These are synthesized from established protocols for studying anthelmintics that target nematode nAChRs.

5.1. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to express nematode nAChR subunits in Xenopus oocytes and measure the electrophysiological response to the application of this compound closylate.

Methodology:

-

RNA Preparation: Synthesize capped RNA (cRNA) for the desired nematode nAChR subunits (e.g., homologues of UNC-29, UNC-38, UNC-63 which are known to form levamisole-sensitive receptors that can also be activated by bephenium) using in vitro transcription kits.

-

Oocyte Preparation and Injection: Harvest and defolliculate stage V-VI Xenopus laevis oocytes. Inject each oocyte with a solution containing the cRNAs for the nAChR subunits. Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Prepare stock solutions of this compound closylate and dilute to various concentrations in the perfusion saline.

-

Apply different concentrations of this compound closylate to the oocyte and record the induced inward currents.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration.

-

Normalize the responses to a maximal acetylcholine response.

-

Plot the normalized current versus the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill coefficient.

-

5.2. Nematode Muscle Contraction Assay

This assay directly measures the effect of this compound closylate on the contractility of nematode muscle preparations.

Methodology:

-

Preparation of Muscle Flaps:

-

Dissect adult nematodes (e.g., Ascaris suum) to obtain body wall muscle flaps.

-

Mount the muscle flaps in an organ bath containing a suitable physiological saline solution, maintained at a constant temperature (e.g., 37°C).

-

Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer.

-

-

Recording of Muscle Contraction:

-

Allow the muscle preparation to equilibrate until a stable baseline tension is achieved.

-

Apply increasing concentrations of this compound closylate to the organ bath.

-

Record the changes in muscle tension using the force transducer and a data acquisition system.

-

-

Data Analysis:

-

Measure the peak contractile force for each drug concentration.

-

Construct a dose-response curve by plotting the contractile force against the drug concentration to determine the EC₅₀ for muscle contraction.

-

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive investigation of the mechanism of action of this compound closylate.

Caption: Experimental workflow for characterizing the mechanism of action of this compound closylate.

Conclusion

The available evidence strongly suggests that this compound closylate exerts its anthelmintic effect by acting as a selective agonist at nicotinic acetylcholine receptors on the muscle cells of nematodes. This leads to spastic paralysis and subsequent expulsion of the parasite. While direct quantitative and mechanistic studies on this compound closylate are limited, research on its analogue, bephenium, provides a solid foundation for this proposed mechanism. Further investigation using the detailed experimental protocols outlined in this guide is necessary to fully elucidate the specific molecular interactions and pharmacological profile of this compound closylate.

References

- 1. researchgate.net [researchgate.net]

- 2. vet.bsu.edu.eg [vet.bsu.edu.eg]

- 3. CONICET | Buscador de Institutos y Recursos Humanos [conicet.gov.ar]

- 4. biorxiv.org [biorxiv.org]

- 5. Selective effect of the anthelmintic bephenium on Haemonchus contortus levamisole-sensitive acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

The In Vitro Efficacy of Thenium Closylate Against Hookworms: A Methodological Review

A comprehensive review of existing literature reveals a notable gap in detailed, publicly available data regarding the in vitro efficacy of thenium closylate against hookworm species such as Ancylostoma spp. and Necator americanus. While this compound compounds have a history of use as anthelmintics, specific quantitative data from standardized in vitro assays, including IC50 or LC50 values and detailed experimental protocols, are not readily found in contemporary scientific publications.

This technical guide, therefore, pivots to provide researchers, scientists, and drug development professionals with a detailed overview of the established in vitro methodologies that are essential for evaluating the efficacy of anthelmintic compounds against hookworms. The protocols and workflows outlined below are based on current best practices in parasitology research and can be adapted for the systematic evaluation of compounds like this compound closylate.

General Methodologies for In Vitro Anthelmintic Efficacy Testing Against Hookworms

The primary in vitro assays for assessing the efficacy of anthelmintics against hookworms target different life cycle stages of the parasite, primarily the eggs and larvae. The most common assays include the Egg Hatch Assay (EHA) and various larval motility and migration assays.

Table 1: Overview of Common In Vitro Assays for Anthelmintic Efficacy Against Hookworms

| Assay Type | Target Stage | Primary Endpoint | Description |

| Egg Hatch Assay (EHA) | Eggs | Inhibition of larval hatching | Freshly recovered hookworm eggs are incubated with varying concentrations of the test compound. The percentage of unhatched eggs is determined after a set incubation period. |

| Larval Motility Assay | Third-stage larvae (L3) | Inhibition of larval movement | Infective L3 larvae are exposed to the test compound. Larval motility is scored at different time points, often with the aid of a microscope. |

| Larval Migration Inhibition Assay (LMIA) | Third-stage larvae (L3) | Inhibition of larval migration through a barrier | L3 larvae are placed in a system (e.g., a multi-well plate with a sieve) containing the test compound and are stimulated to migrate. The number of larvae that successfully migrate is quantified. |

Experimental Protocols

Below are detailed, generalized protocols for the key in vitro assays used to determine anthelmintic efficacy against hookworms. These protocols are synthesized from various research studies and represent a standard approach.

Egg Hatch Assay (EHA)

Objective: To determine the concentration of a test compound that inhibits the hatching of hookworm eggs.

Materials:

-

Fresh fecal samples containing hookworm eggs

-

Saturated salt solution (e.g., sodium chloride or zinc sulfate) for egg flotation

-

Sieves of various mesh sizes

-

Centrifuge and centrifuge tubes

-

Microscope (inverted or dissecting)

-

96-well microtiter plates

-

Test compound (e.g., this compound closylate) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., albendazole)

-

Negative control (solvent only)

-

Incubator

Procedure:

-

Egg Recovery:

-

Homogenize fecal samples in water.

-

Filter the suspension through a series of sieves to remove large debris.

-

Centrifuge the filtrate and resuspend the pellet in a saturated salt solution to float the eggs.

-

Collect the eggs from the surface and wash them several times with water to remove the salt.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound and the positive control in a suitable culture medium.

-

Dispense approximately 100-200 eggs in a small volume of medium into each well of a 96-well plate.

-

Add the various concentrations of the test compound, positive control, and negative control to the respective wells.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (typically 25-28°C) for 48-72 hours.

-

-

Data Collection:

-

After incubation, add a drop of Lugol's iodine to each well to stop further hatching.

-

Under a microscope, count the number of hatched larvae and unhatched (larvated) eggs in each well.

-

-

Analysis:

-

Calculate the percentage of egg hatch inhibition for each concentration compared to the negative control.

-

Determine the IC50 value (the concentration that inhibits 50% of egg hatching) using appropriate statistical software.

-

Larval Motility Assay

Objective: To assess the effect of a test compound on the motility of infective third-stage (L3) hookworm larvae.

Materials:

-

Cultured L3 hookworm larvae (e.g., from Harada-Mori filter paper cultures)

-

Baermann apparatus for larval collection

-

96-well microtiter plates

-

Test compound, positive control (e.g., levamisole), and negative control

-

Microscope with a scoring system for motility

Procedure:

-

Larval Preparation:

-

Culture hookworm eggs from fecal samples to the L3 stage using a method like the Harada-Mori technique.

-

Collect and clean the L3 larvae using a Baermann apparatus.

-

-

Assay Setup:

-

Dispense a known number of L3 larvae (e.g., 50-100) into each well of a 96-well plate containing culture medium.

-

Add the serially diluted test compound, positive control, and negative control to the wells.

-

-

Incubation:

-

Incubate the plates at a suitable temperature (e.g., 28°C or 37°C) for 24-72 hours.

-

-

Motility Scoring:

-

At predetermined time points (e.g., 24, 48, 72 hours), observe the larvae under a microscope.

-

Score the motility of each larva based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = vigorous movement).

-

-

Analysis:

-

Calculate the percentage of larval mortality or reduction in motility for each concentration relative to the negative control.

-

Determine the LC50 value (the concentration that is lethal to 50% of the larvae).

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the described experimental protocols.

A Technical Guide to the Anthelmintic Spectrum of Thenium Closylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anthelmintic spectrum of Thenium closylate, an older veterinary drug. The information is compiled from available scientific literature, focusing on quantitative efficacy, experimental design, and logical workflows for evaluation. Due to the age of the compound, detailed modern pharmacological data, particularly regarding its specific molecular mechanism of action, is limited.

Introduction to this compound Closylate

This compound closylate, chemically identified as Dimethyl(2-phenoxyethyl)-2-thenylammonium p-chlorobenzenesulfonate, is an anthelmintic compound historically used in veterinary medicine.[1][2] Its primary application has been in the treatment of intestinal nematode infections in canines, particularly against hookworms. While effective for specific parasites, it has largely been superseded by modern anthelmintics with broader spectrums of activity and more extensive safety and pharmacological data.

Anthelmintic Spectrum and Efficacy

The primary focus of historical studies on this compound closylate has been its efficacy against the canine hookworm, Ancylostoma caninum. Limited studies have also evaluated its effect on other nematodes, such as Toxocara canis (a canine roundworm). The available quantitative data from controlled trials is summarized below.

Table 1: Summary of Reported Efficacy for this compound Closylate in Canines

| Target Helminth Species | Efficacy (Clearance Rate) | Study Notes |

| Ancylostoma caninum | Up to 98% | Data from studies conducted over 50 years ago. These compounds were noted for having a narrow margin of safety.[3] |

| Toxocara canis | 9% (5% corrected for control) | Efficacy when administered as a single agent in two doses.[4] |

| Toxocara canis | 94% (90% corrected for control) | Efficacy when administered in combination with piperazine phosphate. This suggests a synergistic effect.[4] |

Mechanism of Action

The precise molecular mechanism and specific signaling pathways of this compound closylate are not well-documented in the available literature. Generally, anthelmintic drugs exert their effects by targeting physiological processes unique to the parasite, such as neuromuscular coordination or energy metabolism, leading to paralysis, starvation, and expulsion of the helminth.[5] However, the specific receptor or enzyme targeted by this compound closylate has not been fully elucidated.

Key Experimental Protocol: Critical Controlled Efficacy Trial

The evaluation of anthelmintics relies on standardized, controlled studies to determine efficacy. The "critical controlled trial" is a rigorous method used to quantify the clearance of parasites post-treatment. Below is a detailed protocol synthesized from descriptions of studies involving this compound closylate and general guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[4][6]

Objective: To determine the percentage clearance of a target helminth (e.g., Toxocara canis) from the gastrointestinal tract of canines following treatment with this compound closylate.

Methodology:

-

Animal Selection:

-

Source weaned puppies or young dogs of a similar age and breed.

-

Confirm the presence of a naturally acquired infection of the target helminth via fecal examination.

-

Acclimate animals to the housing and diet for a minimum of 7 days before the trial begins.

-

-

Randomization and Group Allocation:

-

Randomly assign animals to one of at least two groups:

-

Treatment Group: Receives this compound closylate at the specified dose.

-

Control Group: Receives a placebo (e.g., excipients only) identical in appearance to the treatment.

-

-

Housing should be individual to prevent cross-infection and allow for accurate fecal collection.

-

-

Drug Administration:

-

Administer the treatment or placebo as per the study design. For this compound closylate, a described protocol involved two doses administered 5 to 7.5 hours apart.[4]

-

Observe animals post-administration for any adverse reactions.

-

-

Post-Treatment Collection and Analysis:

-

Collect all feces passed by each animal for a set period (e.g., 3-5 days) post-treatment.

-

Wash the feces through sieves to recover, identify, and count all expelled worms.

-

-

Necropsy and Final Worm Count:

-

At the end of the collection period, humanely euthanize all animals in the study.

-

Conduct a detailed necropsy of the gastrointestinal tract.

-

Open the stomach, small intestine, and large intestine and carefully wash out the contents to recover and count any remaining worms.

-

-

Efficacy Calculation:

-

For each animal, calculate the total number of worms: Worms in Feces + Worms at Necropsy.

-

Calculate the percentage efficacy using the formula: Efficacy (%) = [(Total worms in control group - Total worms in treated group) / Total worms in control group] x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the critical controlled trial protocol described above.

Workflow for a Critical Controlled Anthelmintic Trial.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound Closylate | C21H24ClNO4S2 | CID 498092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reflecting on the past and fast forwarding to present day anthelmintic resistant Ancylostoma caninum–A critical issue we neglected to forecast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthelmintic efficacy of this compound closylate-piperazine phosphate combination tablets against Toxocara canis in pups and young dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. World Association for the Advancement of Veterinary Parasitology (WAAVP): Second edition of guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

Thenium Closylate: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium closylate is a quaternary ammonium salt with anthelmintic properties, historically used in veterinary medicine to treat hookworm infections (Ancylostoma caninum and Uncinaria stenocephala) in dogs. This technical guide provides a comprehensive overview of its physical and chemical properties, along with proposed experimental protocols and an examination of its likely mechanism of action. The information is intended to support further research and development activities related to this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound closylate is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄ClNO₄S₂ | [1] |

| Molecular Weight | 454.0 g/mol | [1] |

| IUPAC Name | 4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium | [1] |

| CAS Number | 4304-40-9 | [1] |

| Melting Point | 159-160 °C | [2] |

| Solubility | Water: 0.6% w/v at 20 °C | [2] |

| Appearance | Crystalline solid | [2] |

Experimental Protocols

Synthesis of this compound Closylate

While the original patent (GB 864885) provides the foundational method, a detailed experimental protocol is outlined here based on the general principles of quaternary ammonium salt formation.

Reaction Scheme:

Step 1: Synthesis of N,N-dimethyl-2-phenoxyethanamine Step 2: Quaternization with 2-(chloromethyl)thiophene Step 3: Salt formation with p-chlorobenzenesulfonic acid

Proposed Detailed Protocol:

-

Step 1: Synthesis of N,N-dimethyl-2-phenoxyethanamine:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenoxyethanol in a suitable aprotic solvent such as acetonitrile.

-

Add an excess of a methylating agent, for example, dimethyl sulfate, dropwise while maintaining the temperature below 40°C.

-

Slowly add a non-nucleophilic base, such as potassium carbonate, to neutralize the formed acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

The solvent is removed under reduced pressure, and the resulting crude N,N-dimethyl-2-phenoxyethanamine is purified by vacuum distillation.

-

-

Step 2: Quaternization:

-

Dissolve the purified N,N-dimethyl-2-phenoxyethanamine in a polar aprotic solvent like acetone or acetonitrile in a clean, dry flask.

-

Add an equimolar amount of 2-(chloromethyl)thiophene to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 24-48 hours. The progress of the quaternization can be monitored by the precipitation of the quaternary ammonium salt or by techniques like NMR.

-

The resulting quaternary ammonium chloride salt can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure.

-

-

Step 3: Anion Exchange to form this compound Closylate:

-

Dissolve the crude this compound chloride in a suitable solvent, such as a mixture of isopropanol and water.

-

In a separate vessel, prepare a solution of the sodium or potassium salt of p-chlorobenzenesulfonic acid (sodium closylate) in the same solvent system.

-

Slowly add the sodium closylate solution to the this compound chloride solution with stirring.

-

This compound closylate, being less soluble, will precipitate out of the solution.

-

The precipitation can be enhanced by cooling the mixture.

-

The solid product is collected by filtration, washed with a cold solvent to remove any remaining inorganic salts, and dried under vacuum.

-

Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed for further purification.[2]

-

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 50 mM potassium phosphate buffer, pH 3.0). An ion-pairing agent like sodium dodecyl sulfate (SDS) may be added to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength of approximately 220 nm or 265 nm. |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Method Validation (as per ICH guidelines):

-

Specificity: Analyze blank, placebo, and drug-spiked samples to ensure no interference at the retention time of this compound closylate.

-

Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug at different concentration levels.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to evaluate the method's reliability.

Mechanism of Action and Signaling Pathways

General Anthelmintic Action of Quaternary Ammonium Compounds

This compound closylate belongs to the class of quaternary ammonium compounds, which are known to act as neuromuscular blocking agents in nematodes.[2] The primary mechanism of action is believed to be their activity as agonists at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the parasite.

This interaction leads to the following sequence of events:

-

Receptor Binding: this compound, the active cation, binds to the nAChRs on the somatic muscle cells of the hookworm.

-

Depolarization: This binding causes an influx of cations, leading to the depolarization of the muscle cell membrane.

-

Spastic Paralysis: The persistent depolarization results in a sustained contraction of the muscles, leading to a state of spastic paralysis.

-

Expulsion: The paralyzed worms are unable to maintain their position in the host's intestine and are subsequently expelled by normal peristaltic activity.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the action of this compound closylate at the neuromuscular junction of a nematode.

Caption: Proposed mechanism of action of the this compound cation at the nematode neuromuscular junction.

Experimental Workflow for In Vitro Efficacy Testing

To assess the anthelmintic activity of this compound closylate or its analogues in a laboratory setting, the following experimental workflow can be employed.

Caption: A typical experimental workflow for determining the in vitro efficacy of this compound closylate.

Conclusion

This compound closylate remains a compound of interest for its targeted anthelmintic properties. This guide provides a foundational understanding of its chemical and physical characteristics, proposes methodologies for its synthesis and analysis, and outlines its likely mechanism of action. Further research into its specific interactions with nematode nAChR subtypes and the development of validated analytical methods will be crucial for any future applications or development of related compounds.

References

Thenium Closylate: A Technical Guide for Researchers

CAS Number: 4304-40-9

Chemical Name: N,N-Dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium 4-chlorobenzenesulfonate

This technical guide provides a comprehensive overview of Thenium closylate, a veterinary anthelmintic agent. The information is intended for researchers, scientists, and drug development professionals interested in its chemical properties, mechanism of action, and therapeutic applications.

Chemical and Physical Properties

This compound closylate is a quaternary ammonium salt. Its structure consists of a lipophilic thenyl group, which is thought to contribute to its anthelmintic activity, and a closylate (p-chlorobenzenesulfonate) counter-ion.[1][2]

Table 1: Physicochemical Properties of this compound Closylate

| Property | Value | Reference |

| CAS Number | 4304-40-9 | [1][2][3] |

| Molecular Formula | C21H24ClNO4S2 | [1][2] |

| Molecular Weight | 454.00 g/mol | [1][2][3] |

| Appearance | Crystals | [1] |

| Melting Point | 159-160 °C | [1] |

| Water Solubility | 0.6% w/v at 20°C | [1] |

| IUPAC Name | 4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium | [2][4] |

Mechanism of Action

This compound closylate is classified as a nicotinic agonist.[2] Its anthelmintic effect is achieved by acting on the nicotinic acetylcholine receptors (nAChRs) of susceptible nematodes. This interaction leads to the opening of ion channels, causing an influx of ions that results in depolarization of the muscle cell membrane. The sustained depolarization leads to spastic paralysis of the worm, ultimately causing its expulsion from the host's gastrointestinal tract.

Nematode nAChRs are complex and differ from those of their mammalian hosts, which provides a basis for the selective toxicity of anthelmintics like this compound closylate. While the specific subunits of the nematode nAChR that this compound closylate interacts with have not been definitively identified in the available literature, the general mechanism is understood to be agonistic activity at these receptors.

Pharmacokinetics and Metabolism

Therapeutic Use and Efficacy

This compound closylate is primarily indicated for the treatment of intestinal nematode infections in dogs, particularly against hookworms.

Table 2: Summary of Anthelmintic Efficacy of this compound Closylate

| Target Parasite | Host | Efficacy | Reference |

| Toxocara canis | Dogs (pups) | 9% mean clearance (when used alone) | [5][6] |

| Toxocara canis | Dogs (pups) | 94% mean clearance (in combination with piperazine phosphate) | [5][6] |

One study reported a mean clearance of 9% for Toxocara canis in pups when this compound closylate was used as a single agent.[5][6] However, when combined with piperazine phosphate, the efficacy against T. canis increased significantly to a mean clearance of 94%.[5][6] This suggests a synergistic effect between the two compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis, pharmacokinetic analysis, or toxicology of this compound closylate are not widely available in published literature. However, a general workflow for evaluating the efficacy of an anthelmintic agent in a clinical setting can be outlined.

Toxicology

Conclusion

This compound closylate is a veterinary anthelmintic that acts as a nicotinic agonist, leading to the paralysis and expulsion of intestinal nematodes, particularly hookworms, in dogs. While its general mechanism of action and therapeutic use are established, there is a notable lack of detailed, publicly available data on its pharmacokinetics, metabolism, and toxicology. Further research would be beneficial to fully characterize these aspects of the compound. The synergistic effect observed when combined with piperazine phosphate suggests that combination therapy may be a valuable strategy for its clinical use.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute veterinary medical advice.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Anthelmintic activity of closantel against Ancylostoma caninum in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Effects of the muscarinic agonist, 5-methylfurmethiodide, on contraction and electrophysiology of Ascaris suum muscle - PMC [pmc.ncbi.nlm.nih.gov]

Thenium Closylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthelmintic agent Thenium closylate, with a focus on its chemical properties, mechanism of action, and available efficacy data. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Identity and Properties

This compound closylate is the common name for the chemical compound with the IUPAC name N,N-dimethyl-2-phenoxy-N-(2-thienylmethyl)ethanaminium 4-chlorobenzenesulfonate [1][2]. It is a salt composed of the active this compound cation and a closylate (p-chlorobenzenesulfonate) anion[3].

| Property | Value | Reference |

| IUPAC Name | N,N-dimethyl-2-phenoxy-N-(2-thienylmethyl)ethanaminium 4-chlorobenzenesulfonate | [1][2] |

| CAS Number | 4304-40-9 | [3] |

| Molecular Formula | C21H24ClNO4S2 | [3] |

| Molecular Weight | 454.00 g/mol | [3] |

| Synonyms | Dimethyl(2-phenoxyethyl)-2-thenylammonium p-chlorobenzenesulfonate, Bancaris, Canopar | [3][4] |

| Melting Point | 159-160 °C | [3] |

| Water Solubility | 0.6% w/v at 20°C | [3] |

Mechanism of Action: A Cholinomimetic Agent

This compound closylate is classified as a cholinomimetic anthelmintic agent. Its mechanism of action involves targeting the neuromuscular system of parasitic nematodes. Specifically, the this compound cation acts as an agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the worms. This interaction leads to the opening of ion channels, causing prolonged muscle contraction and resulting in spastic paralysis of the parasite. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled.

While the general mechanism is understood to be the activation of nAChRs, the specific subtypes of these receptors that this compound closylate interacts with in different parasite species have not been fully elucidated in the available literature. Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, and the specific subunit composition of the receptor can influence its pharmacological properties[2][4][5][6].

The following diagram illustrates the proposed mechanism of action of the this compound cation at the neuromuscular junction of a parasitic nematode.

Efficacy Data

This compound closylate has been primarily used in veterinary medicine for the treatment of hookworm infections in dogs. The available data on its efficacy is limited, with much of the research dating back several decades.

| Parasite Species | Host | Efficacy | Reference |

| Ancylostoma caninum | Dog | Effective in reducing worm burden, particularly in combination with other anthelmintics. | [7][8] |

| Uncinaria stenocephala | Dog | Reported to be effective. | [7] |

Note: The emergence of anthelmintic resistance in canine hookworms to various drug classes is a growing concern. The efficacy of older drugs like this compound closylate against modern, potentially resistant strains has not been recently evaluated in widely available literature[1][3][9].

Experimental Protocols

A comprehensive search of the available scientific literature did not yield detailed experimental protocols for the synthesis of this compound closylate or for the specific in vitro and in vivo efficacy studies. The primary references for its preparation (Copp, GB 864885) and initial anthelmintic activity studies (Burrows, Lillis, Am. J. Vet. Res. 23, 77 (1962)) were not accessible in full-text format through standard scientific databases. As such, we are unable to provide the detailed methodologies for key experiments as requested.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound closylate in dogs, including its absorption, distribution, metabolism, and excretion, are not well-documented in recent literature. For the related class of tetrahydropyrimidines like pyrantel, metabolism is generally rapid, with metabolites excreted primarily in the urine[10]. However, direct extrapolation to this compound closylate may not be accurate without specific studies.

Conclusion

This compound closylate is a cholinomimetic anthelmintic agent with a historical application in veterinary medicine against canine hookworms. Its mechanism of action is understood to be the agonism of nicotinic acetylcholine receptors on parasite muscle cells, leading to spastic paralysis. While its chemical identity is well-established, there is a significant lack of recent, detailed data on its efficacy against current parasite strains, specific pharmacokinetic parameters, and the precise nAChR subtypes it targets. Furthermore, the inaccessibility of foundational literature limits the provision of detailed experimental protocols. Further research would be required to fully characterize this compound according to modern standards for drug development.

References

- 1. Efficacy of Anthelmintics Against Canine Hookworm Infections in the Bono East Region of Ghana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy evaluation of anthelmintic products against an infection with the canine hookworm (Ancylostoma caninum) isolate Worthy 4.1F3P in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Hookworms in Small Animals - Digestive System - Merck Veterinary Manual [merckvetmanual.com]

- 8. capcvet.org [capcvet.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Methodological & Application

Application Notes and Protocols for In Vitro Anthelmintic Drug Screening on Ancylostoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hookworm infections, caused by nematode parasites of the genus Ancylostoma, remain a significant global health concern, affecting hundreds of millions of people, particularly in developing countries. The emergence of anthelmintic resistance necessitates the discovery and development of novel drugs. In vitro assays are indispensable tools in the initial stages of this process, offering a rapid and cost-effective means to screen large numbers of compounds for potential anthelmintic activity. This document provides detailed application notes and protocols for key in vitro assays used in the screening of anthelmintic drugs against Ancylostoma species, primarily focusing on Ancylostoma ceylanicum and Ancylostoma caninum.

Key In Vitro Assays for Anthelmintic Screening

The primary methods for assessing anthelmintic efficacy in vitro target different life stages of the parasite and measure various indicators of viability, such as motility, development, and egg hatching.

-

Larval Motility Assay: This is a widely used and established method for evaluating the effect of compounds on the viability of third-stage larvae (L3), the infective stage of the parasite.[1][2][3][4] A reduction in larval motility is indicative of a paralytic or lethal effect of the test compound. While considered a "gold standard," traditional microscopic assessment can be subjective and laborious.[1]

-

Egg Hatch Assay (EHA): This assay is crucial for identifying compounds that interfere with embryonic development and hatching.[5][6][7][8][9] It is a valuable tool for high-throughput screening (HTS) due to its adaptability to microplate formats.[6][10]

-

Larval Development Assay (LDA): The LDA assesses the ability of a compound to inhibit the development of larvae from one stage to the next, for instance, from the first larval stage (L1) to the third (L3).[4][11] This assay provides insights into compounds that may disrupt crucial developmental processes.

Data Presentation: Quantitative Analysis of Anthelmintic Activity

The following tables summarize the quantitative data from various studies on the in vitro efficacy of established and experimental anthelmintics against Ancylostoma species.

Table 1: Egg Hatch Inhibition of Anthelmintics against Ancylostoma ceylanicum

| Compound | Concentration | Percent Inhibition | IC50 Value | Reference |

| Albendazole | 100 µM | >90% | 119 nM | [5][12] |

| Mebendazole | 100 µM | >90% | - | [6] |

| Thiabendazole | - | - | 43 nM | [12] |

| Levamisole | - | - | 109 nM | [12] |

| Ivermectin | - | Inactive | - | [10] |

| Compound A | 100 µM | >90% | - | [5] |

| Compound B | 200 µM | >50% | - | [5] |

Table 2: Larval Motility Inhibition of Anthelmintics against Ancylostoma species

| Ancylostoma Species | Compound | Concentration | Percent Inhibition/Effect | IC50 Value | Reference |

| A. ceylanicum (L3) | Albendazole | 100 µg/ml | ~50% survival | > 100 µg/ml | [13] |

| A. ceylanicum (Adult) | Albendazole | 100 µg/ml | ~90% viability | > 100 µg/ml | [13] |

| A. ceylanicum (L3) | Levamisole | 100 µg/ml | ~10% survival | - | [13] |

| A. ceylanicum (Adult) | Levamisole | 10 µg/ml | ~25% viability | 1.6 µg/ml | [14] |

| A. ceylanicum (L3) | Ivermectin | 100 µg/ml | ~10% survival | - | [13] |

| A. caninum (Adult) | Ivermectin | >5.60 µg/ml | Highly detrimental | - | [15] |

| A. caninum (Infective Larvae) | Ivermectin | 0.0025 µg/ml | Lethal | - | [15] |

Experimental Protocols

Protocol 1: Larval Motility Assay

This protocol is adapted from methodologies described for assessing the motility of Ancylostoma L3 larvae.[1][2][3][4]

Materials:

-

Ancylostoma L3 larvae

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS) or RPMI-1640 medium

-

Test compounds and control vehicle (e.g., DMSO)

-

Positive control anthelmintic (e.g., Levamisole)

-

Inverted microscope

-

Humidified incubator (27°C)

Procedure:

-

Larval Preparation: Recover Ancylostoma L3 larvae from fecal cultures using a Baermann apparatus. Wash the larvae several times in PBS to remove debris.

-

Assay Setup:

-

Dispense approximately 50-100 L3 larvae in 100 µL of PBS or RPMI-1640 medium into each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds. Add the appropriate volume of each compound dilution to the wells. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects larval motility (typically ≤1%).

-

Include negative control wells (vehicle only) and positive control wells (e.g., Levamisole at a concentration known to inhibit motility).

-

-

Incubation: Incubate the plates in a humidified incubator at 27°C for 24-72 hours.

-

Motility Assessment:

-

After incubation, visually assess the motility of the larvae in each well using an inverted microscope.

-

A common scoring system is to classify larvae as motile (normal sinusoidal movement), sluggish (slow or infrequent movement), or non-motile (no movement, even after gentle prodding).

-

Alternatively, a percentage of motile larvae can be estimated for each well.

-

-

Data Analysis: Calculate the percentage of motility inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of the compound that inhibits motility by 50%).

Protocol 2: Egg Hatch Assay

This protocol is based on high-throughput screening methods developed for Ancylostoma ceylanicum.[6][7]

Materials:

-

Freshly isolated Ancylostoma eggs

-

384-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

Test compounds and control vehicle (e.g., DMSO)

-

Positive control anthelmintic (e.g., Albendazole)

-

Fluorogenic chitinase substrate (4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside)

-

Fluorescence plate reader

-

Humidified incubator (27°C)

Procedure:

-

Egg Isolation: Isolate Ancylostoma eggs from fresh feces of an infected host using a series of sieves and a flotation method.

-

Assay Setup:

-

Using an automated dispenser, add approximately 50-100 eggs in 20 µL of PBS to each well of a 384-well plate.

-

Add the test compounds at the desired final concentration (e.g., 10 µM for primary screening). Ensure the final DMSO concentration is ≤0.1%.[7]

-

Include negative control wells (vehicle only) and positive control wells (e.g., Albendazole).[7]

-

-

Incubation: Incubate the plate for 24 hours at 27°C in a humidified environment.[7]

-

Chitinase Detection:

-

After incubation, add the fluorogenic chitinase substrate to each well to a final concentration of 10 µM.[7]

-

Incubate the plate for an additional 1-2 hours at 37°C to allow for the enzymatic reaction.

-

-

Data Acquisition: Measure the fluorescence in each well using a plate reader (excitation ~360 nm, emission ~450 nm). Hatched larvae release chitinase, which cleaves the substrate, producing a fluorescent signal.

-

Data Analysis: Calculate the percentage of egg hatch inhibition for each compound relative to the controls.[10]

Protocol 3: Larval Development Assay

This protocol is a generalized procedure for assessing the development of Ancylostoma larvae.[11]

Materials:

-

Ancylostoma L1 larvae

-

24- or 96-well tissue culture plates

-

Nutrient medium (e.g., RPMI-1640 supplemented with serum and antibiotics)

-

Test compounds and control vehicle

-

Positive control anthelmintic

-

Inverted microscope

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Larval Preparation: Obtain L1 larvae from hatched Ancylostoma eggs.

-

Assay Setup:

-

Dispense approximately 100 L1 larvae in nutrient medium into each well of a culture plate.

-

Add the test compounds at various concentrations.

-

Include negative and positive controls.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 5-7 days to allow for development to the L3 stage.

-

Developmental Assessment:

-

After the incubation period, examine the larvae in each well using an inverted microscope.

-

Determine the percentage of larvae that have successfully developed to the L3 stage. This can be done by morphological assessment.

-

-

Data Analysis: Calculate the percentage of developmental inhibition for each compound concentration compared to the negative control. Determine the IC50 value for developmental inhibition.

Signaling Pathways and Drug Targets

Understanding the molecular targets of anthelmintics is crucial for rational drug design and for elucidating mechanisms of resistance. The following diagrams illustrate the signaling pathways affected by major classes of anthelmintics.

Caption: Experimental workflow for in vitro anthelmintic screening on Ancylostoma.

Caption: Mechanism of action of Benzimidazoles in Ancylostoma.

Caption: Mechanism of action of Levamisole in Ancylostoma.

Caption: Mechanism of action of Ivermectin in Ancylostoma.

Conclusion

The in vitro assays described in this document are fundamental tools for the primary screening and characterization of potential anthelmintic compounds against Ancylostoma. The choice of assay depends on the specific research question and the desired throughput. For large-scale screening, the egg hatch assay is highly suitable, while the larval motility assay provides crucial information on the paralytic or lethal effects of compounds on the infective larval stage. The larval development assay offers a different perspective by identifying substances that interfere with essential life cycle progression. A comprehensive screening approach should ideally incorporate a combination of these assays to identify and validate promising new anthelmintic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. (2004) | Andrew C. Kotze | 76 Citations [scispace.com]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. In vitro Screening of Compounds against Laboratory and Field Isolates of Human Hookworm Reveals Quantitative Differences in Anthelmintic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and optimization of a high-throughput screening method utilizing Ancylostoma ceylanicum egg hatching to identify novel anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Multiple drug resistance in the canine hookworm Ancylostoma caninum: an emerging threat? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of novel and existing tools for studying drug sensitivity against the hookworm Ancylostoma ceylanicum in vitro | Parasitology | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy of ivermectin in hookworms as examined in Ancylostoma caninum infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Canine Anthelmintic Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for conducting canine anthelmintic efficacy studies. The information is based on international guidelines, including those from the Veterinary International Cooperation on Harmonisation (VICH) and the U.S. Food and Drug Administration (FDA), to ensure the generation of robust and reliable data for regulatory submission and scientific publication.

Core Principles of Anthelmintic Efficacy Studies

The primary objective of these studies is to determine the efficacy of a new animal drug in treating or preventing parasitic worm infections in dogs. The evaluation of anthelmintic efficacy is a stepwise process that typically involves dose determination studies, dose confirmation studies, and field efficacy studies.[1][2]

Key Experiments in Anthelmintic Efficacy Evaluation

Dose Determination Studies

Objective: To establish the lowest effective dose of the anthelmintic that results in a high percentage of parasite reduction.[1][2]

Protocol:

-

Animal Selection: A minimum of 6 dogs per treatment group and a control group are required.[1] Animals should be of a similar age and weight and be free of other concurrent infections.

-

Infection Method: Induced infections with laboratory strains or recent field isolates of the target parasite are preferred for dose determination studies.[1][2] This allows for a more controlled and uniform infection level across all study animals.

-

Treatment Administration: At least three dose levels of the investigational drug are typically evaluated against an untreated (placebo) control group.

-

Data Collection: Post-treatment, the parasite burden is determined. For gastrointestinal nematodes, this is often done through necropsy and direct worm counts.

-

Efficacy Calculation: The percentage of efficacy is calculated for each dose level by comparing the mean parasite count in the treated groups to the mean parasite count in the control group. The formula for calculating efficacy based on geometric means is: % Efficacy = [(Geometric Mean Control - Geometric Mean Treated) / Geometric Mean Control] x 100[3]

Dose Confirmation Studies

Objective: To confirm the efficacy of the selected dose from the dose determination studies.[1][2]

Protocol:

-

Animal Selection: A minimum of 6 dogs per treatment group and a control group are recommended.[1]

-

Infection Method: Both naturally and experimentally infected animals can be used for dose confirmation studies.[2] When using experimentally infected animals, the parasite isolates should be from recent, naturally occurring infections.[2]

-

Study Design: Two dose confirmation studies are generally required for each parasite claimed on the product label.[2]

-

Treatment Administration: The selected dose of the final formulation of the drug is administered to the treatment group, while the control group receives a placebo.

-

Data Collection: Similar to dose determination studies, parasite counts are performed post-treatment.

-

Efficacy Standard: A successful study typically demonstrates a statistically significant difference in parasite burden between the treated and control groups, with an efficacy of 90% or greater.[1]

Field Efficacy Studies

Objective: To evaluate the efficacy and safety of the anthelmintic under real-world conditions in a larger, more diverse population of dogs.[1][2]

Protocol:

-

Study Population: A larger number of client-owned dogs with natural parasitic infections are enrolled. The number of animals will depend on the animal species and geographic location.[1]

-

Control Group: A control group, either untreated or treated with a registered anthelmintic with a known efficacy profile, should be included and should be a minimum of 25% of the number of treated animals.[1]

-

Data Collection: Efficacy in field studies is typically evaluated using fecal egg counts or larval identification rather than worm counts.[1] The Fecal Egg Count Reduction Test (FECRT) is a common method used.

-

Safety Evaluation: All adverse events are meticulously recorded and evaluated.

Fecal Egg Count Reduction Test (FECRT)

Objective: To assess the efficacy of an anthelmintic by measuring the reduction in the number of parasite eggs passed in the feces after treatment. This test is particularly useful in field studies and for monitoring anthelmintic resistance.[4][5]

Protocol:

-

Pre-treatment Sampling: Collect fecal samples from each dog before administering the anthelmintic.[4][5]

-

Treatment: Administer the anthelmintic according to the recommended dosage.

-

Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.[4][5]

-

Fecal Egg Count: Perform a quantitative fecal egg count (e.g., McMaster technique) on both pre- and post-treatment samples.

-

Calculation of Percent Reduction: The percentage reduction in fecal egg count is calculated using the following formula: % Reduction = [(Pre-treatment Mean EPG - Post-treatment Mean EPG) / Pre-treatment Mean EPG] x 100 A reduction of 90% or greater is generally considered effective.[5]

Data Presentation

Quantitative data from efficacy studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example of Dose Determination Efficacy Data for a Novel Anthelmintic against Ancylostoma caninum

| Treatment Group | Dose (mg/kg) | Number of Dogs | Geometric Mean Worm Count | Efficacy (%) |

| Control | 0 | 8 | 97.4 | - |

| Pyrantel Pamoate | 5 | 8 | 74.8 | 23.2 |

| Fenbendazole | 50 | 8 | 72.0 | 26.1 |

| Milbemycin Oxime | 0.5 | 8 | 88.9 | 8.8 |

| Emodepside + Praziquantel | 1 + 5 | 8 | 0.4 | 99.6 |

Data adapted from a study evaluating the efficacy of various anthelmintics against a multi-drug resistant isolate of A. caninum.[3][6]

Table 2: Example of Fecal Egg Count Reduction (FECR) Data from a Field Study

| Anthelmintic | Parasite | Pre-treatment Mean EPG | Post-treatment Mean EPG | Fecal Egg Count Reduction (%) |

| Product A | Toxocara canis | 550 | 5 | 99.1 |

| Product A | Ancylostoma caninum | 320 | 3 | 99.1 |

| Product B | Trichuris vulpis | 150 | 12 | 92.0 |

EPG = Eggs Per Gram of feces. Data is hypothetical and for illustrative purposes.

Visualization of Pathways and Workflows

Signaling Pathways of Common Anthelmintics

The following diagrams illustrate the mechanism of action of three common classes of anthelmintics.

References

Thenium Closylate Administration in Canine Subjects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium closylate is an anthelmintic agent belonging to the quaternary ammonium compound class. It is effective against certain gastrointestinal nematodes in canine subjects, particularly hookworms. This document provides a summary of available data and protocols for the administration of this compound closylate in a research setting. It is intended to guide study design and execution while emphasizing the need for further investigation into the pharmacokinetics and safety of this compound.

Data Presentation

Table 1: Dosage Regimens for this compound Closylate in Canine Subjects

| Indication | Drug Formulation | Dosage | Administration Route | Reference |

| Hookworm Infection | This compound closylate (Canopar) 500-mg tablet | Dogs >4.5 kg: 500 mg once, repeat in 2-3 weeks.Dogs 2.5-4.5 kg: 250 mg every 12 hours for 1 day, repeat in 2-3 weeks. | Oral (PO) | [1] |

| Toxocara canis Infection | This compound closylate and piperazine phosphate combination tablets | Two doses administered 5 to 7.5 hours apart. | Oral (PO) |

Table 2: Efficacy of this compound Closylate Against Toxocara canis in Pups and Young Dogs

| Treatment Group | Number of Subjects | Mean Clearance (%) | Corrected Clearance (%) | Reference |

| This compound closylate & piperazine phosphate combination | 18 | 94 | 90 | |

| This compound closylate alone | 25 | 9 | 5 | |

| Piperazine phosphate alone | 16 | 56 | 52 | |

| Placebo (excipients only) | - | - | - | |

| Corrected for spontaneous worm losses observed in the placebo group. |

Mechanism of Action

This compound closylate is a cholinomimetic, acting as a nicotinic agonist at the neuromuscular junction of susceptible nematodes. This action leads to the continuous stimulation of nicotinic acetylcholine receptors on the muscle cells of the parasite. Unlike acetylcholine, this compound closylate is not inactivated by acetylcholinesterase, resulting in a persistent depolarization of the muscle membrane. This sustained contraction leads to spastic paralysis of the worm, causing it to detach from the intestinal wall and be expelled from the host's body.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound closylate on nematode muscle cells.

Experimental Protocols

The following are generalized protocols for conducting efficacy studies of this compound closylate in canine subjects, based on VICH (Veterinary International Cooperation on Harmonization) guidelines for the evaluation of anthelmintics.

General Study Design for Anthelmintic Efficacy

This workflow outlines the key phases of a controlled efficacy study.

Caption: Generalized workflow for a canine anthelmintic efficacy trial.

Protocol 1: Dose Confirmation Study for Hookworm Infection

1. Objective: To confirm the efficacy of a predetermined dose of this compound closylate against adult hookworms (Ancylostoma caninum) in dogs.

2. Animals:

- Source purpose-bred dogs of a single breed (e.g., Beagles) to minimize variability.

- Ensure animals are of an appropriate age and weight for the tablet size and have not been treated with an anthelmintic for at least 60 days.

- Acclimate dogs to individual housing for at least 7 days prior to the study.

3. Infection:

- Experimentally infect dogs with a standardized dose of third-stage infective larvae of a recent field isolate of Ancylostoma caninum.

- Confirm infection via fecal egg counts prior to treatment allocation.

4. Treatment Groups:

- Group 1 (Treatment): Administer this compound closylate tablets orally according to the recommended dosage (see Table 1).

- Group 2 (Control): Administer a placebo tablet of similar size, shape, and composition (without the active ingredient).

5. Administration:

- Administer tablets directly into the dog's mouth to ensure the full dose is consumed.

- Observe animals for a short period post-dosing to ensure tablets are not regurgitated.

6. Post-Treatment Evaluation:

- Conduct daily health observations.

- Perform fecal egg counts at specified intervals post-treatment.

- At a predetermined time point post-treatment (e.g., 7-10 days), humanely euthanize all animals.

- Perform necropsy to recover and count all adult hookworms from the gastrointestinal tract.

7. Efficacy Calculation:

- Calculate the geometric mean worm count for each group.

- Efficacy (%) = [(Geometric Mean Control - Geometric Mean Treated) / Geometric Mean Control] x 100.

Protocol 2: Field Study for Efficacy and Safety

1. Objective: To evaluate the efficacy and safety of this compound closylate in a clinical setting against naturally occurring hookworm infections.

2. Animals:

- Recruit client-owned dogs with naturally acquired hookworm infections, confirmed by fecal examination.

- Obtain informed consent from the owners.

- Conduct a physical examination to ensure the dogs are otherwise healthy.

3. Treatment:

- Administer this compound closylate according to the recommended dosage (see Table 1).

- Provide owners with a diary to record any observed adverse events.

4. Evaluation:

- Collect fecal samples at baseline and at specified time points post-treatment (e.g., 7-14 days).

- Perform fecal egg count reduction tests to determine efficacy.

- Monitor for any adverse reactions reported by the owner or observed during follow-up veterinary examinations.

Important Considerations

-

Pharmacokinetics: There is a lack of publicly available data on the pharmacokinetics of this compound closylate in canine subjects. Researchers should consider conducting pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Regulatory Compliance: All animal studies must be conducted in compliance with relevant animal welfare regulations and guidelines and be approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound closylate has demonstrated efficacy against hookworms in canine subjects. The provided protocols offer a framework for the design of further studies to fully characterize its anthelmintic properties. However, the significant gaps in pharmacokinetic and safety data highlight the need for comprehensive research before this compound can be widely utilized in a clinical or developmental setting. Researchers are strongly encouraged to incorporate pharmacokinetic and safety endpoints into their study designs.

References

Application Note: Detection of Thenium Closylate in Tissue Samples

Introduction

Thenium closylate is a quaternary ammonium anthelmintic agent previously used in veterinary medicine. Its chemical structure consists of a dimethyl(2-phenoxyethyl)-2-thenylammonium cation and a p-chlorobenzenesulfonate anion.[1][2] The analysis of tissue samples for the presence and quantity of this compound closylate is crucial for pharmacokinetic, toxicological, and drug metabolism studies. This application note details a robust and sensitive method for the detection and quantification of this compound closylate in tissue matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound closylate in complex biological matrices like tissue.[1] The protocol involves homogenization of the tissue, extraction of the analyte, chromatographic separation using a reversed-phase HPLC column, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Tissue Sample Preparation

-

Homogenization:

-

Accurately weigh approximately 1 gram of the tissue sample.

-

Add 3 mL of ice-cold phosphate-buffered saline (PBS) per gram of tissue.

-

Homogenize the tissue sample using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.

-

-

Protein Precipitation and Extraction:

-

To 1 mL of the tissue homogenate, add 3 mL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar quaternary ammonium compound not present in the sample).

-

Vortex the mixture vigorously for 2 minutes to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted this compound closylate.

-

Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an HPLC vial for analysis.

-

LC-MS/MS Analysis

The following is a hypothetical but representative LC-MS/MS method for the analysis of this compound closylate.

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1290 Infinity II LC System or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Capillary Voltage | 3500 V |

| MRM Transitions | |

| This compound (Precursor Ion) | m/z 262.1 (Calculated for C15H20NOS+) |

| This compound (Product Ion 1) | m/z 100.1 (Fragment corresponding to dimethyl-thenyl-amine) |

| This compound (Product Ion 2) | m/z 135.1 (Fragment corresponding to phenoxyethyl group) |

| Internal Standard | To be determined based on availability and suitability. |

Data Analysis and Quantification

-

This compound closylate is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Calibration standards should be prepared in a blank tissue matrix and subjected to the same extraction procedure to account for matrix effects.

Data Presentation

The following table summarizes hypothetical quantitative data for the described method.

Table 2: Hypothetical Quantitative Data for this compound Closylate Analysis in Tissue

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/g tissue |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/g tissue |

| Limit of Quantification (LOQ) | 1.0 ng/g tissue |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 85 - 105% |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Closylate Detection.

Logical Relationship of Analytical Steps

Caption: Key Stages in this compound Closylate Analysis.

References

Application Note: High-Throughput Larval Motility Assay for Determining Thenium Closylate Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenium closylate is a quaternary ammonium salt classified as a nicotinic agonist, demonstrating efficacy as an anthelmintic agent.[1] Its primary mechanism of action involves targeting nicotinic acetylcholine receptors (nAChRs) present on the muscle cells of nematodes.[1][2] This interaction leads to prolonged muscle contraction and subsequent spastic paralysis of the worm, ultimately resulting in its expulsion from the host.[3][4][5] The development of anthelmintic resistance is a growing concern in both veterinary and human medicine, necessitating robust methods for monitoring drug susceptibility. Larval motility assays provide a sensitive and high-throughput platform for assessing the efficacy of anthelmintics like this compound closylate by quantifying the dose-dependent reduction in larval movement.[6][7][8] This application note provides a detailed protocol for establishing a larval motility assay to determine the sensitivity of parasitic nematode larvae to this compound closylate.

Principle of the Assay

This assay measures the viability of nematode larvae by quantifying their movement. Active, healthy larvae exhibit continuous motility, which can be detected and measured using various automated systems. When exposed to an effective anthelmintic like this compound closylate, the larvae's neuromuscular function is impaired, leading to a reduction or complete cessation of movement. By measuring motility across a range of drug concentrations, a dose-response curve can be generated to determine key parameters such as the half-maximal effective concentration (EC50). This data is crucial for evaluating drug potency and monitoring for the emergence of resistance.